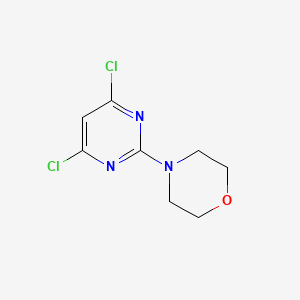

4-(4,6-Dichloropyrimidin-2-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4,6-dichloropyrimidin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCOCPRVQUEIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378175 | |

| Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-13-4 | |

| Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,6-Dichloropyrimidin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine

An In-depth Technical Guide to the Synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth examination of the , a critical building block in the development of pharmaceuticals and agrochemicals.[1] The document moves beyond a simple recitation of procedural steps to offer a detailed exploration of the underlying reaction mechanism, principles of regioselectivity, a field-tested experimental protocol, and robust characterization data. By grounding the synthesis in established chemical principles and providing a self-validating framework, this guide is intended to empower researchers, scientists, and drug development professionals to reliably produce and verify this versatile chemical intermediate.

Introduction: The Strategic Importance of the Dichloropyrimidine-Morpholine Scaffold

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its value lies in the strategic arrangement of its functional components: a morpholine moiety attached to a pyrimidine ring bearing two reactive chlorine atoms.[2] This structure serves as a versatile scaffold for building more complex molecules. The two remaining chlorine atoms at the C4 and C6 positions are active sites for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise and selective introduction of diverse functionalities.[2] This inherent reactivity makes it a foundational intermediate in the synthesis of targeted kinase inhibitors for oncology research, antiviral agents, and potent fungicides and herbicides in the agrochemical sector.[1][3][4]

The Core Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process hinges on the reaction between 2,4,6-trichloropyrimidine and morpholine.

Mechanism of Action

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of the three chlorine substituents.[3] This electronic characteristic makes the carbon atoms of the pyrimidine ring highly electrophilic and thus susceptible to attack by nucleophiles like the secondary amine of morpholine.[2]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nitrogen atom of morpholine attacks one of the chlorine-bearing carbon atoms on the pyrimidine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2]

-

Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion (Cl⁻), which is an excellent leaving group.

The Question of Regioselectivity

A critical aspect of this synthesis is controlling which of the three chlorine atoms is replaced. The chlorine atoms at the C2, C4, and C6 positions of 2,4,6-trichloropyrimidine exhibit differential reactivity. While substitutions with some nucleophiles can favor the C4 position, the established protocol for synthesis with morpholine under controlled, low-temperature conditions selectively favors substitution at the C2 position.[5][6] This selectivity is governed by a combination of electronic and steric factors. The C2 position is electronically distinct and its substitution with the moderately bulky morpholine nucleophile is kinetically favored under the specified conditions, leading to this compound as the major product.[5]

Experimental Synthesis Protocol

This protocol is a robust, validated method for the synthesis of the target compound, yielding a high proportion of the desired C2-substituted regioisomer.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount | CAS No. |

| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.43 | 1.0 | 3.158 g (17.22 mmol) | 3764-01-0 |

| Morpholine | C₄H₉NO | 87.12 | 1.05 | 1.576 g (18.09 mmol) | 110-91-8 |

| Acetone | C₃H₆O | 58.08 | - | 60 mL | 67-64-1 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | 141-78-6 |

| Hexanes | C₆H₁₄ | 86.18 | - | As needed | 110-54-3 |

| Silica Gel | SiO₂ | 60.08 | - | As needed | 7631-86-9 |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, combine 2,4,6-trichloropyrimidine (3.158 g, 17.22 mmol) with acetone (60 mL).[5]

-

Cooling: Place the flask in an ice bath and stir the mixture until the temperature equilibrates to 0 °C.[5] This initial cooling is crucial for controlling the reaction's exothermicity and enhancing regioselectivity.

-

Nucleophile Addition: Add morpholine (1.576 g, 18.09 mmol) slowly to the cooled mixture. Maintain the temperature at 0 °C throughout the addition.[7]

-

Initial Reaction: Stir the reaction mixture vigorously at 0 °C for 15 minutes.[5]

-

Warming and Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 15 minutes.[7]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes.[5] The disappearance of the starting 2,4,6-trichloropyrimidine spot indicates reaction completion.

-

Work-up: Concentrate the reaction mixture using a rotary evaporator to remove the acetone. Further dry the resulting crude solid under high vacuum.[5]

-

Purification: Purify the crude product by silica gel column chromatography. Elute with 20% ethyl acetate in hexanes.[7] This step is essential to separate the major C2 isomer from the minor C4-substituted isomer, 4-(2,6-dichloropyrimidin-4-yl)morpholine.[5]

-

Product Isolation: Collect the fractions corresponding to the major product and concentrate them via rotary evaporation to yield this compound as a white to off-white solid.[1][5] The expected yield for the major isomer is approximately 79% (3.183 g).[5]

Caption: Synthetic workflow for this compound.

Product Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. The following data serves as a benchmark for validating a successful synthesis.

| Property | Data | Source |

| Appearance | White to almost white powder/crystal | [1] |

| Molecular Formula | C₈H₉Cl₂N₃O | [5] |

| Molecular Weight | 234.08 g/mol | [1] |

| Melting Point | 139 - 143 °C | [1] |

| ¹H-NMR (300 MHz, CDCl₃) | δ 6.40 (s, 1H), 3.82-3.70 (m, 4H), 3.65 (m, 4H) | [5][7] |

| ¹³C-NMR (101MHz, CDCl₃) of Minor Isomer | δ 161.75, 160.55, 108.31, 66.59, 44.39 | [5] |

| HRMS [M]⁺ | Calculated: 234.0201; Measured: 234.0196 | [5][7] |

Note: The ¹³C-NMR data provided in the source material corresponds to the minor C4-isomer, which is useful for confirming its separation during chromatography.[5]

Safety and Handling

Professional laboratory safety standards must be strictly adhered to when performing this synthesis. The primary reagents, 2,4,6-trichloropyrimidine and morpholine, present specific hazards.

-

2,4,6-Trichloropyrimidine: This compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[8] It is also a lachrymator (causes tearing).[8] Handle only in a well-ventilated area or a chemical fume hood.[9]

-

Morpholine: Morpholine is a corrosive and flammable liquid.[10] It can cause severe skin burns and eye damage. Inhalation may cause respiratory tract irritation.[10]

Mandatory Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves.[9][11]

-

Engineering Controls: Perform all manipulations within a certified chemical fume hood to avoid inhalation of vapors and dust.[12] Ensure that an eyewash station and safety shower are readily accessible.[8]

-

Handling: Avoid all personal contact, including inhalation and ingestion.[11] Wash hands thoroughly after handling.[12] Keep containers tightly closed when not in use.[9]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

The via the regioselective nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine is a reliable and efficient process. By understanding the underlying chemical principles and adhering strictly to the detailed protocol and safety guidelines presented, researchers can confidently produce this high-value intermediate. The self-validating nature of the protocol, supported by comprehensive characterization data, ensures the integrity of the final product, paving the way for its successful application in downstream drug discovery and material science research.

References

-

ResearchGate . Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives | Request PDF. [Link]

-

PMC . An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

-

ResearchGate . 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. [Link]

-

PubMed Central . Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

-

Cole-Parmer . Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. [Link]

-

Carl ROTH . Safety Data Sheet: Morpholine. [Link]

-

ResearchGate . Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. [Link]

-

ResearchGate . Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. . Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 10397-13-4 [chemicalbook.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 4-(4,6-Dichloropyrimidin-2-yl)morpholine: Synthesis, Reactivity, and Applications

Introduction

4-(4,6-Dichloropyrimidin-2-yl)morpholine is a pivotal heterocyclic compound that serves as a versatile precursor in the synthesis of a diverse array of biologically active molecules.[1][2] Its structure, featuring a morpholine ring attached to a dichloropyrimidine core, presents a unique combination of physicochemical properties and reactive sites. The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases, which has made it a privileged scaffold in medicinal chemistry.[3][4] This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a building block for drug discovery and agrochemical development. The two highly reactive chlorine atoms at the C4 and C6 positions are particularly susceptible to nucleophilic aromatic substitution (SNAr), making this compound an ideal starting point for constructing complex molecular architectures.[1][5]

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The fundamental physical and spectral characteristics of a compound are crucial for its handling, characterization, and application in synthesis. The properties of this compound are well-documented, ensuring its reliable use in a research setting.

Physical Properties

The compound is typically a white to off-white crystalline solid, with good stability under recommended storage conditions.[2][6] Its solubility in various organic solvents facilitates its use in a wide range of reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 10397-13-4 | [1][7] |

| Molecular Formula | C₈H₉Cl₂N₃O | [1][7] |

| Molecular Weight | 234.08 g/mol | [1][7] |

| Appearance | White to almost white powder/crystal | [2][6] |

| Melting Point | 139 - 143 °C | [2] |

| Boiling Point | 392.9 ± 52.0 °C (Predicted) | [6] |

| Density | 1.435 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in Toluene, Dichloromethane | [1][6] |

| Storage | 2 - 8 °C, under inert gas | [2][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. The following data is consistent with the assigned structure.[7][8]

| Technique | Data | Source(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.40 (s, 1H), 3.82-3.70 (m, 4H), 3.65 (m, 4H) | [7][8] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 161.75, 160.55, 108.31, 66.59, 44.39 (for minor regioisomer) | [7][8] |

| HRMS ([M]⁺) | Calculated: 234.0201; Found: 234.0196 | [7][8] |

Synthesis and Reactivity

The synthetic route to this compound and its subsequent reactivity are central to its utility as a chemical intermediate.

Synthesis

The primary and most efficient synthesis involves the selective nucleophilic substitution of one chlorine atom on 2,4,6-trichloropyrimidine with morpholine.[7] The chlorine atom at the C2 position is generally more susceptible to initial substitution than those at C4 and C6, although regioselectivity can be influenced by reaction conditions.[9]

Figure 2: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound [7]

-

Reaction Setup: Combine 2,4,6-trichloropyrimidine (1.0 eq, e.g., 17.22 mmol) with acetone in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Nucleophilic Addition: Slowly add morpholine (1.05 eq, e.g., 18.09 mmol) to the cooled mixture while stirring.

-

Reaction Progression: Maintain the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 15 minutes. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.

-

Workup: Upon completion, concentrate the reaction mixture via rotary evaporation and dry further under a high vacuum to remove residual solvent.

-

Purification: Purify the crude product using silica gel column chromatography, eluting with 20% ethyl acetate in hexanes. This will separate the major regioisomer (the desired product) from the minor regioisomer. The typical yield for the major product is approximately 79%.[7]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chemical utility of this compound stems from the high reactivity of the chlorine atoms at the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr).[1] The pyrimidine ring is inherently electron-deficient due to the two electronegative nitrogen atoms, which activates the attached halogens for displacement.[5][10]

Causality of Reactivity:

-

Electronic Effect: The electron-withdrawing nature of the pyrimidine nitrogens makes the carbon atoms at positions 4 and 6 highly electrophilic.[5]

-

Intermediate Stabilization: This electron deficiency stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack, lowering the activation energy of the reaction.[1]

-

Leaving Group Ability: Chloride is an effective leaving group, facilitating the final elimination step to restore the aromaticity of the pyrimidine ring.

This reactivity allows for a stepwise and often regioselective introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, to build a library of substituted pyrimidines.[1][11]

Figure 3: Generalized mechanism for SNAr on the dichloropyrimidine core.

Applications in Research and Drug Development

The 4-morpholinopyrimidine scaffold is a privileged structure in modern drug discovery, particularly in the field of oncology.[12][13] The morpholine moiety is often critical for binding to biological targets, while the pyrimidine core serves as a versatile anchor for introducing other pharmacophoric elements.

Kinase Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently deregulated in various human cancers, making its components key targets for therapeutic intervention.[13] 4-(Pyrimidin-4-yl)morpholines are recognized as potent pharmacophores for PI3K and related kinase inhibition.[13]

-

Mechanism of Action: The morpholine oxygen is crucial as it often forms a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket. This interaction provides both potency and selectivity over the broader kinome.[13] The dichloropyrimidyl-morpholine core allows for the systematic derivatization at the C4 and C6 positions to optimize binding affinity, selectivity, and pharmacokinetic properties.

Agrochemicals

Beyond pharmaceuticals, this compound serves as an important intermediate in the synthesis of modern agrochemicals.[2] Its derivatives have been developed as potent and selective herbicides and fungicides. The targeted action of these molecules helps to improve crop yields while minimizing the impact on non-target species, which is a cornerstone of sustainable agriculture.[2]

Versatile Synthetic Building Block

The predictable reactivity of the two chlorine atoms allows for the sequential or differential substitution, providing access to complex heterocyclic systems. For example, one chlorine can be displaced under milder conditions, followed by a second, more forcing substitution at the remaining position. This stepwise functionalization is invaluable for creating libraries of compounds for high-throughput screening in both drug and materials discovery.[1]

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin or eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8 °C, preferably under an inert atmosphere of nitrogen or argon to maintain long-term stability.[2][6]

References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

-

Synthesis of 2-morpholino-5-methoxy-4,6-dichloro-pyrimidine. PrepChem.com. [Link]

-

2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Morpholine - NIST Mass Spectrometry Data. National Institute of Standards and Technology. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Morpholine - IR Spectrum. National Institute of Standards and Technology. [Link]

- Process for preparing 2-amino-4,6-dichloropyrimidine.

- Method for preparing 2,5-diamino-4,6-dichloropyrimidine.

-

Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

-

Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. OSTI.gov. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 10397-13-4 [chemicalbook.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4,6-dichloropyrimidin-2-yl)morpholine: A Privileged Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Dichloropyrimidine-Morpholine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that are capable of binding to multiple biological targets with high affinity. The pyrimidine ring is a quintessential example, forming the core of numerous therapeutic agents due to its bioisosteric relationship with the purine bases of DNA and RNA.[1] This guide focuses on a particularly strategic derivative: 4-(4,6-dichloropyrimidin-2-yl)morpholine (CAS No. 10397-13-4).

This compound represents a confluence of two powerful medicinal chemistry motifs. The dichloropyrimidine core provides a rigid, planar anchor with two reactive chlorine atoms at the C4 and C6 positions, acting as electrophilic handles for sequential and regioselective functionalization via nucleophilic aromatic substitution (SNAr).[2] The morpholine moiety, often appended to improve pharmacokinetic properties such as aqueous solubility and metabolic stability, renders this molecule an exceptionally versatile starting point for the synthesis of compound libraries targeting a range of protein kinases.[3][4] This guide serves as a comprehensive technical resource, detailing the synthesis, reactivity, analytical characterization, and strategic application of this scaffold, with a particular focus on its role in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[3][5]

Core Compound Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| CAS Number | 10397-13-4 | [6] |

| Molecular Formula | C₈H₉Cl₂N₃O | [6] |

| Molecular Weight | 234.08 g/mol | [6] |

| Appearance | White to off-white crystalline powder | |

| Predicted Boiling Point | 392.9 ± 52.0 °C | |

| Predicted Density | 1.435 ± 0.06 g/cm³ | |

| Solubility | Soluble in toluene, acetone, and other common organic solvents. |

Synthesis and Mechanism

The synthesis of this compound is a well-established, regioselective nucleophilic aromatic substitution reaction. The process leverages the differential reactivity of the chlorine atoms on the 2,4,6-trichloropyrimidine precursor.

Reaction Causality: Why the 2-Position Reacts First

The substitution of morpholine at the C2 position of 2,4,6-trichloropyrimidine is not arbitrary. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the three electron-withdrawing chlorine atoms. However, the two nitrogen atoms in the ring exert a stronger activating effect on the C2 and C4/C6 positions. In many SNAr reactions on 2,4-dichloropyrimidines, substitution preferentially occurs at the C4 position.[7] However, in the case of 2,4,6-trichloropyrimidine, the C2 position is often the most reactive, leading to the desired product as the major regioisomer.[6][8] This is followed by the potential for further substitution at the remaining C4 and C6 positions.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[6]

Materials:

-

2,4,6-Trichloropyrimidine (1.0 equiv)

-

Morpholine (1.05 equiv)

-

Acetone (anhydrous)

-

Ethyl acetate (for TLC and chromatography)

-

Hexanes (for TLC and chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trichloropyrimidine and acetone.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add morpholine (1.05 equivalents) to the cooled solution while stirring.

-

Continue stirring at 0 °C for 15 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile phase.

-

Upon completion, concentrate the reaction mixture via rotary evaporation.

-

Dry the crude product under high vacuum.

-

Purify the product using silica gel column chromatography, eluting with 20% ethyl acetate in hexanes to yield the title compound as a white to off-white solid.

The Dichloropyrimidine Core as a Kinase Inhibitor Scaffold

The 2,4-disubstituted pyrimidine motif is a privileged scaffold for ATP-competitive kinase inhibitors.[5][9] The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, mimicking the interactions of the adenine base of ATP. The substituents at the C2 and C4/C6 positions can then be elaborated to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Application in PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] this compound is an ideal starting material for the synthesis of PI3K/mTOR dual inhibitors. The morpholine at the C2 position often serves to enhance solubility and can form beneficial interactions in the solvent-exposed region of the kinase active site, while the reactive chlorines at C4 and C6 allow for the introduction of various amine-containing groups to probe the ATP-binding site for increased potency and selectivity.[2][12]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrimidine-based dual inhibitors.

Structure-Activity Relationship (SAR) Insights

While SAR is specific to the final elaborated molecule, general principles can be derived for derivatives of the this compound scaffold:

| Position | Modification | Typical Effect on Activity |

| C4/C6 | Introduction of substituted anilines or other heterocycles via SNAr | Crucial for potency and selectivity. These groups interact with the hydrophobic regions of the ATP-binding pocket. Electron-donating or withdrawing groups on these substituents can fine-tune binding affinity.[13] |

| C5 | Substitution (e.g., with a cyano group) | Can provide additional interaction points and modulate the electronics of the pyrimidine ring, potentially enhancing potency.[12][14] |

| Morpholine | N/A (as a core component) | Generally improves solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor.[3] |

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

Representative Data: [6]

-

¹H NMR (300 MHz, CDCl₃): δ 6.40 (s, 1H, pyrimidine H-5), 3.82-3.70 (m, 4H, morpholine -OCH₂-), 3.65 (m, 4H, morpholine -NCH₂-).

-

¹³C NMR (101 MHz, CDCl₃) of a regioisomer: δ 161.75, 160.55, 108.31, 66.59, 44.39.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing purity and for reaction monitoring. While a specific validated method for the title compound is not widely published, a typical reverse-phase method can be developed.[15]

Representative HPLC Method Protocol:

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

HRMS (ESI) [M+H]⁺: Calculated for C₈H₁₀Cl₂N₃O: 234.0201; Found: 234.0196.[6] The characteristic isotopic pattern for two chlorine atoms will be a key diagnostic feature.

Safety, Handling, and Disposal

Hazard Profile:

-

Precursors: Morpholine is flammable, corrosive, and toxic.[16][17][18][19] 2,4,6-Trichloropyrimidine is an irritant.

-

Chemical Class: Chlorinated organic compounds can be toxic and environmentally persistent. They should be treated as irritants to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash risk.

-

Skin and Body Protection: Wear a flame-retardant lab coat and fully enclosed shoes.

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

Avoid inhalation of dust and contact with skin and eyes.

Disposal:

-

Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[20][21]

-

All contaminated materials (e.g., gloves, glassware, silica gel) should be collected in a designated hazardous waste container.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward, and its dual reactive sites offer a predictable and versatile platform for creating diverse libraries of compounds. The inherent properties of the pyrimidine and morpholine rings make this scaffold particularly well-suited for the development of kinase inhibitors, especially those targeting the PI3K/Akt/mTOR pathway. By understanding its synthesis, reactivity, and analytical profile, and by adhering to strict safety protocols, researchers can effectively leverage this powerful scaffold to advance the discovery of novel therapeutics.

References

- Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. This article surveys recent areas in which pyrimidines have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus. (Arch Pharm (Weinheim), 2025)

- The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives substituted at the 4 and 6 positions have garnered significant attention as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases. (BenchChem, 2025)

- ChemicalBook provides synthesis methods and characterization data for 4-(4,6-Dichloropyrimidin-2-yl)

- This review focuses on the syntheses of PI3K/Akt/mTOR inhibitors that have been reported outside of the patent literature in the last 5 years but is largely centered on synthetic work reported in 2011 and 2012.

- Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway is critical in cell proliferation, growth, survival, protein synthesis, and glucose metabolism. Several research groups have reported Morpholino pyrimidine derivatives as small molecule PI3K/Akt/mTOR inhibitors.

- Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules. It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes. (PubMed)

- A series of target compounds and the relative intermediates were synthesized...

- This review focuses on the syntheses of PI3K/Akt/mTOR inhibitors that have been reported outside of the patent literature in the last 5 years.

- The proper disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. (BenchChem, 2025)

- The phosphoinositide 3-kinase (PI3K) pathway plays an integral role in many cellular processes and is frequently altered in cancer, contributing to tumor growth and survival.

- Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer. (PubMed Central)

- The frequent activation of the PI3K/AKT/mTOR pathway in cancer, and its crucial role in cell growth and survival, has made it a much desired target for pharmacologic intervention.

- ChemicalBook provides spectroscopic data for this compound. (chemicalbook.com)

- A number of new substituted morpholinopyrimidines were prepared utilizing sequential nucleophilic aromatic substitution and cross-coupling reactions. (MDPI)

- In this study, we designed and synthesized a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, which were evaluated for their PI3K inhibitory potency. (Frontiers, 2024)

- A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were designed and synthesized, and evaluated for their PI3K inhibitory potency. (frontiersin.org)

- Some new 1,3,5-triazine or pyrimidine derivatives containing a dithiocarbamate skeleton were designed, synthesized, and evaluated as selective PI3Kα inhibitors.

- Pyrimidine is an important electron-rich aromatic heterocycle, and, as a building block of DNA and RNA, is a critical endogenous component of the human body.

- Safety Data Sheet for Morpholine. (Fisher Scientific, 2010)

- Safety D

- Safety Data Sheet for Morpholine. (pentachemicals.eu, 2025)

- Safety D

- ¹H NMR Spectrum for Morpholine.

- Safety Data Sheet for Morpholine. (Sigma-Aldrich, 2024)

- A guide for the safe disposal of 3-Chlorofuro[2,3-b]pyridine, a related chlorinated heterocyclic compound. (BenchChem, 2025)

- A resource for seized drug practitioners for informational purposes regarding GC-MS analysis. (justice.gov, 2020)

- HPLC Methods for analysis of Morpholine.

- A report on the highly regioselective amination of 6-Aryl-2,4-dichloropyrimidine.

- A study on the regioselective amination of substituted di- and trichloropyrimidines.

- An analysis on the regioselectivity of SNAr reactions observed with 2,4-dichloropyrimidines. (compchem.com)

- A survey on the disposal of chlorine-containing organic wastes.

- A study on the mono- and diamination of 4,6-dichloropyrimidine with adamantane-containing amines.

- An HPLC method for the analysis of dichlorophen. (PubMed)

- A guide to the quantitative analysis of 2-Amino-4,6-dichloropyrimidine-13C2, including represent

- NMR data for 4-(2-Aminoethyl)morpholine. (bmrb.io)

- A collection of procedures for the analysis of pharmaceuticals using high-performance liquid chrom

- A list of drug classes including pyrimidine synthesis inhibitors. (rxinfocenter.com)

- A study on new chlorinated meroterpenoids with antifungal activity. (MDPI)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. pentachemicals.eu [pentachemicals.eu]

- 19. chemos.de [chemos.de]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure Elucidation of 4-(4,6-dichloropyrimidin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural determination of synthetic compounds is a critical pillar of modern chemical and pharmaceutical research. For heterocyclic molecules such as 4-(4,6-dichloropyrimidin-2-yl)morpholine, a comprehensive analytical approach is paramount to confirm its identity, purity, and isomeric integrity. This guide provides a detailed exploration of the methodologies and data interpretation required for the complete structure elucidation of this compound, offering insights into the causal relationships behind experimental choices and presenting self-validating protocols. We will delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the theoretical underpinnings of its regioselective synthesis, providing a robust framework for researchers in the field.

Introduction: The Significance of this compound

This compound is a substituted dichloropyrimidine that serves as a versatile building block in medicinal chemistry and materials science.[1] The pyrimidine core is a privileged scaffold in numerous biologically active compounds, and the presence of two reactive chlorine atoms allows for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The morpholine moiety can influence the compound's physicochemical properties, such as solubility and pharmacokinetic profile. Given its potential in the development of novel chemical entities, a thorough and unambiguous confirmation of its structure is the foundational first step in any research endeavor.

The synthesis of this compound from 2,4,6-trichloropyrimidine and morpholine presents a challenge of regioselectivity, with the potential formation of the isomeric byproduct, 4-(2,6-dichloropyrimidin-4-yl)morpholine. Therefore, a key aspect of its structural elucidation is the definitive differentiation between these two isomers.

Synthesis and Regioselectivity

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with morpholine.[2] The reaction is typically carried out at low temperatures in a suitable solvent like acetone.[2]

Experimental Protocol: Synthesis

-

Dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of morpholine (1.05 eq.) in acetone to the cooled solution.

-

Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for another 15 minutes.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as the major regioisomer.[2]

The Rationale of Regioselectivity

The preferential substitution of the chlorine atom at the C2 position over the C4 and C6 positions is a critical aspect of this synthesis. While nucleophilic aromatic substitution on dichloropyrimidines often favors the C4 position, the presence of an additional chlorine atom at the C6 position in the starting material, 2,4,6-trichloropyrimidine, alters the electronic landscape of the molecule. Quantum mechanics calculations have shown that for 2,4,6-trichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) has significant lobes at both the C4 and C6 positions, with no significant LUMO distribution at the C2 position. However, the energy gap between the LUMO and LUMO+1 is small, suggesting that the LUMO+1 orbital may also play a role in the reaction. The LUMO+1 orbital does have a significant lobe at the C2 position. This indicates that while the C4/C6 positions are electronically favored for nucleophilic attack based on the LUMO, the C2 position is also accessible. The observed product distribution, with the 2-substituted isomer being the major product, suggests that other factors, such as the stability of the Meisenheimer intermediate and the specific reaction conditions, likely contribute to the final regiochemical outcome.

Caption: Expected 2D NMR correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound, and its fragmentation pattern offers valuable structural clues.

HRMS is used to determine the exact mass of the molecular ion, which in turn confirms the elemental formula. For this compound (C₈H₉Cl₂N₃O), the calculated exact mass is 234.0201. [2]Experimental HRMS data showing a measured value close to this, such as 234.0196, provides strong evidence for the correct elemental composition. [2]

The fragmentation of dichloropyrimidine derivatives in the mass spectrometer is influenced by the substituents. Common fragmentation pathways include the loss of chlorine atoms, cleavage of the morpholine ring, and fragmentation of the pyrimidine ring. The isotopic pattern of the molecular ion peak, showing the characteristic M, M+2, and M+4 peaks in a ratio of approximately 9:6:1, is a definitive indicator of the presence of two chlorine atoms.

Differentiating from the Regioisomer: 4-(2,6-dichloropyrimidin-4-yl)morpholine

The most likely impurity in the synthesis is the regioisomer 4-(2,6-dichloropyrimidin-4-yl)morpholine. Distinguishing between these two isomers is crucial.

| Spectroscopic Feature | This compound | 4-(2,6-dichloropyrimidin-4-yl)morpholine | Rationale for Difference |

| ¹H NMR (Pyrimidine H5) | ~6.40 ppm [2] | ~6.56 ppm [2] | The electronic environment of H5 is different due to the position of the morpholine substituent. |

| ¹³C NMR (Pyrimidine C4/C6) | Expected to be similar. | ~161.75 ppm [2] | The carbon attached to the morpholine (C4) is significantly deshielded. |

| ¹³C NMR (Pyrimidine C2) | Expected to be downfield. | ~160.55 ppm [2] | The carbon bearing a chlorine atom (C2) is also deshielded. |

| HMBC Correlations | H3'/H5' (morpholine) to C2 (pyrimidine) | H3'/H5' (morpholine) to C4 (pyrimidine) | This is the most definitive method to distinguish the isomers, as it directly shows the point of attachment. |

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides the most unambiguous structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While a published crystal structure for this compound was not found in the Cambridge Structural Database as of early 2026, obtaining such a structure would be the ultimate confirmation. The data would reveal the precise geometry of the pyrimidine and morpholine rings and how the molecules pack in the crystal lattice.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on a synergistic application of synthetic organic chemistry and advanced spectroscopic techniques. Through a careful analysis of 1D and 2D NMR data, mass spectrometry, and an understanding of the underlying principles of its regioselective synthesis, researchers can confidently and accurately determine the structure of this important chemical building block. The ability to differentiate it from its key regioisomeric impurity is a testament to the power of these analytical methods. This guide provides a comprehensive framework for scientists and professionals in drug development to approach the structural characterization of this and similar heterocyclic compounds with scientific rigor and integrity.

References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

-

Search - Access Structures. CCDC. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

Sources

biological activity of 4-(4,6-dichloropyrimidin-2-yl)morpholine

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 4-(4,6-dichloropyrimidin-2-yl)morpholine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. While direct biological activity of the title compound is not extensively documented, its primary value lies in its role as a versatile synthetic intermediate. The dichloropyrimidine core serves as a reactive scaffold, enabling the synthesis of diverse molecular libraries. This document details the compound's physicochemical properties, synthesis, and chemical reactivity. The core of this guide is a detailed exploration of the biological activities—primarily anticancer and anti-inflammatory—observed in its derivatives. We provide field-proven experimental protocols, structure-activity relationship insights, and future perspectives for researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold in Chemical Synthesis

The compound this compound is a cornerstone intermediate, merging two "privileged" structural motifs: the pyrimidine ring and the morpholine moiety. Pyrimidine derivatives are renowned for a vast spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The morpholine ring is frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability, and can enhance potency through specific molecular interactions.[3][4]

The strategic value of this compound stems from the two highly reactive chlorine atoms at the C4 and C6 positions of the pyrimidine ring. These sites are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile and selective introduction of a wide array of functional groups.[5] This reactivity makes it an ideal starting point for generating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[6][7] This guide will dissect the synthetic pathways that leverage this reactivity and survey the biological activities of the resulting derivatives.

Physicochemical Characteristics and Synthesis

A foundational understanding of a compound's properties and synthesis is critical for its effective application in research.

Compound Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl₂N₃O | [8] |

| Molecular Weight | 234.08 g/mol | [8] |

| CAS Number | 10397-13-4 | [8] |

| Appearance | White to almost white powder/crystal | [6] |

| Melting Point | 139 - 143 °C | [6] |

| Solubility | Soluble in Toluene | [9] |

| Storage | Store at 2 - 8 °C under inert gas | [6][9] |

Synthesis Protocol: Selective Nucleophilic Substitution

The synthesis of this compound is efficiently achieved through the selective substitution of one chlorine atom from 2,4,6-trichloropyrimidine. The chlorine at the C2 position is the most electrophilic and thus the most susceptible to nucleophilic attack by morpholine.

Rationale: The electron-withdrawing nature of the two ring nitrogens makes the carbon atoms of the pyrimidine ring electrophilic. The C2 position is flanked by both nitrogens, making it significantly more reactive towards nucleophiles than the C4 and C6 positions. By controlling the stoichiometry and reaction temperature, selective monosubstitution can be achieved with high yield.

Step-by-Step Protocol: [8]

-

Reaction Setup: In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq, e.g., 17.22 mmol, 3.158 g) in acetone (approx. 60 mL).

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Nucleophile Addition: Slowly add morpholine (1.05 eq, e.g., 18.09 mmol, 1.576 g) to the cooled solution while stirring.

-

Reaction: Maintain the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for an additional 15 minutes.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 20% ethyl acetate in hexanes.

-

Work-up: Upon completion, concentrate the reaction mixture via rotary evaporation to remove the acetone. Further dry the crude product under a high vacuum.

-

Purification: Purify the crude product using silica gel column chromatography, eluting with 20% ethyl acetate in hexanes to yield the major regioisomer, this compound. A typical reported yield is approximately 79%.[8]

Visualization: Synthesis Workflow

Caption: Derivatization pathways from the core scaffold via nucleophilic substitution.

Biological Activities of Derivatives

While the core compound is primarily a building block, its derivatives have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Derivatives of the pyrimidine-morpholine scaffold have shown promising cytotoxic effects against various cancer cell lines.

Mechanism Insight: Many anticancer drugs function by inhibiting protein kinases. The pyrimidine scaffold is a well-known "hinge-binder" that can mimic the adenine base of ATP, blocking the kinase's active site. The substituents at the C4 and C6 positions explore different pockets within the ATP-binding site, determining the compound's potency and selectivity.

A study on novel pyrimidine-morpholine hybrids identified compounds with potent activity against human colon cancer (SW480) and breast cancer (MCF-7) cell lines. [10] Cytotoxicity Data of Representative Derivatives: [10]

| Compound ID | Substitution | IC₅₀ vs. SW480 (μM) | IC₅₀ vs. MCF-7 (μM) |

|---|---|---|---|

| 2g | 3-methyl-1-(4-(trifluoromethyl)benzyl) | 5.10 ± 2.12 | 19.60 ± 1.13 |

| 2c | 4-((...)-methyl)benzonitrile | >100 | 117.04 ± 1.15 |

| 2d | 3-methyl-1-(4-methylbenzyl) | 26.50 ± 1.15 | 32.70 ± 1.14 |

| 2e | 1-(4-fluorobenzyl)-3-methyl | 25.10 ± 1.13 | 41.30 ± 1.12 |

Conclusion: Compound 2g emerged as the most potent derivative, demonstrating that a trifluoromethylbenzyl substituent is highly favorable for cytotoxic activity. [10]Further investigation revealed that this compound induced apoptosis in SW480 cells and caused cell cycle arrest in MCF-7 cells. [10]

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [11][12]

-

Cell Seeding: Plate cancer cells (e.g., SW480 or MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 16-24 hours under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in the appropriate cell culture medium.

-

Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plates for a specified period (e.g., 72 hours). [11]Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well. [12]5. Formazan Formation: Incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [12]6. Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [12]7. Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [12]

Sources

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound CAS#: 10397-13-4 [m.chemicalbook.com]

- 10. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

4-(4,6-dichloropyrimidin-2-yl)morpholine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-(4,6-dichloropyrimidin-2-yl)morpholine and Its Derivatives

Introduction

This compound is a heterocyclic compound featuring a dichloropyrimidine ring linked to a morpholine moiety. With the CAS Number 10397-13-4, a molecular formula of C8H9Cl2N3O, and a molecular weight of 234.08 g/mol , this molecule is typically a white to off-white crystalline powder.[1][2][3][4] While it exhibits limited direct biological application, its true significance in the scientific community lies in its role as a highly versatile synthetic intermediate and a privileged chemical scaffold.[2][5] The reactive chlorine atoms at the 4 and 6 positions of the pyrimidine ring serve as handles for extensive chemical modification, enabling the creation of vast libraries of derivatives.[1]

This guide delves into the mechanism of action not of the parent compound itself, but of the broader class of bioactive molecules derived from its morpholinopyrimidine core. By examining the structure-activity relationships (SAR) and biological targets of its derivatives, we can elucidate the fundamental principles that make this scaffold a cornerstone in modern drug discovery, from oncology to infectious diseases.

Part 1: The Morpholinopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The power of the this compound scaffold stems from the synergistic interplay between its two core components: the morpholine ring and the dichloropyrimidine system.

The Morpholine Moiety: The Pharmacokinetic Enhancer

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates.[6][7] Its inclusion often leads to:

-

Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often improving a compound's solubility and overall pharmacokinetic profile.

-

Metabolic Stability: Morpholine is generally metabolically stable, which can increase the half-life of a drug.

-

Favorable Conformation: It provides a flexible yet defined three-dimensional structure that can orient other functional groups for optimal interaction with a biological target.[8]

The Dichloropyrimidine Core: The Bioactive Anchor

The pyrimidine ring is a key component of nucleobases and is frequently found in molecules that interact with ATP-binding sites in enzymes, particularly kinases.[1] The dichloropyrimidine core of the scaffold serves several functions:

-

Hinge-Binding Motif: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, allowing them to anchor the molecule in the "hinge region" of kinase active sites, a common feature of ATP-competitive inhibitors.

-

Reactive Hub for Derivatization: The two chlorine atoms are excellent leaving groups, readily displaced by nucleophiles such as amines, thiols, or alcohols. This allows for the systematic exploration of chemical space around the core, a critical process in lead optimization.[1][9]

Caption: Logical relationship of the core scaffold components.

Part 2: Elucidating Mechanisms of Action Through Key Derivatives

The utility of the this compound scaffold is best understood by examining the mechanisms of its derivatives across different therapeutic areas.

A. Kinase Inhibition in Oncology

A significant number of anticancer agents are kinase inhibitors, and the morpholinopyrimidine scaffold is ideally suited for this role. Derivatives have shown activity against pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10]

Mechanism: The pyrimidine core acts as an ATP-mimetic, binding to the ATP pocket of the target kinase. The nitrogen atoms form hydrogen bonds with the hinge region of the kinase, while substituents installed at the C4 and C6 positions project into the active site, conferring potency and selectivity. The morpholine group often resides in the solvent-exposed region, enhancing solubility.[1][7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.

-

Reagent Preparation:

-

Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

-

Prepare Kinase Solution: Dilute the target kinase (e.g., PI3Kα) to a 2X working concentration in Assay Buffer.

-

Prepare Substrate/ATP Solution: Prepare a 2X solution of the appropriate peptide substrate and ATP at its Km concentration in Assay Buffer.

-

Prepare Test Compound Plate: Perform serial dilutions of the this compound derivative in 100% DMSO, then dilute into Assay Buffer to a 4X working concentration.

-

-

Assay Procedure (384-well plate):

-

Add 5 µL of 4X test compound solution to the assay wells.

-

Add 5 µL of 2X Kinase Solution to all wells.

-

Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the reaction by adding 10 µL of 2X Substrate/ATP Solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 10 µL of HTRF Detection Mix (containing Eu³⁺-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

B. Anti-inflammatory Action

Derivatives of the morpholinopyrimidine scaffold have been investigated as potent anti-inflammatory agents.[9][11] The mechanism often involves the suppression of key inflammatory mediators in immune cells like macrophages.

Mechanism: In response to inflammatory stimuli (like lipopolysaccharide, LPS), macrophages upregulate the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and down-regulate the mRNA and protein expression of iNOS and COX-2, thereby reducing the inflammatory response.[9][11]

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Experimental Protocol: Nitric Oxide Measurement using the Griess Assay

-

Cell Culture:

-

Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing various concentrations of the test compound and pre-incubate for 1 hour.

-

Add LPS (1 µg/mL) to stimulate the cells (except for the negative control wells).

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

-

C. Antifungal Activity

The morpholine chemical class has a well-established history in agriculture and medicine as antifungal agents.[2] Their mechanism targets a pathway essential for fungal survival but absent in humans, providing a degree of selective toxicity.

Mechanism: Morpholine-containing antifungals act by inhibiting enzymes involved in the ergosterol biosynthesis pathway.[1][12] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise the integrity and fluidity of the fungal membrane, leading to cell growth inhibition and death.[1]

Table 1: Representative Antifungal Activity of Morpholinopyrimidine Derivatives

| Compound ID | Target Organism | MIC₅₀ (µg/mL) |

| Derivative A | Candida albicans | 8 |

| Derivative A | Aspergillus niger | 16 |

| Derivative B | Candida albicans | 4 |

| Derivative B | Aspergillus niger | 8 |

| Fluconazole | Candida albicans | 1 |

| Fluconazole | Aspergillus niger | >64 |

Note: Data is illustrative and based on trends reported in the literature.[1]

Part 3: Synthetic Strategy and Chemical Reactivity

The foundation of the scaffold's utility is its straightforward and versatile synthesis. The parent compound is typically prepared via nucleophilic aromatic substitution.[3]

-

Scaffold Synthesis: 2,4,6-Trichloropyrimidine is reacted with one equivalent of morpholine. The reaction is regioselective, with the morpholine preferentially attacking the C2 position, yielding this compound.[3]

-

Library Generation: The remaining chlorine atoms at the C4 and C6 positions are highly susceptible to further nucleophilic substitution. By reacting the scaffold with a diverse range of amines, thiols, or other nucleophiles, a large library of compounds can be generated efficiently. The reaction conditions (temperature, base) can be tuned to control substitution at one or both positions.[1][9]

Caption: Synthetic workflow for scaffold and derivative generation.

Conclusion

This compound is more than a simple chemical reagent; it is a foundational building block in the rational design of targeted therapeutics. While the parent compound's mechanism is not the focus of study, the morpholinopyrimidine core it provides is central to the mechanism of a multitude of bioactive derivatives. By combining the hinge-binding capabilities of the pyrimidine ring with the favorable pharmacokinetic properties of the morpholine moiety, this scaffold has given rise to potent inhibitors of kinases, inflammatory mediators, and fungal enzymes. The inherent reactivity of its chloro-substituents ensures its continued use in the generation of novel chemical entities, making it a topic of enduring interest for researchers, scientists, and drug development professionals.

References

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

Dwivedi, A. et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2228-2247. [Link]

-

Li, Y. et al. (2009). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 14(11), 4480-4489. [Link]

-

Morandini, E. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1841-1861. [Link]

-

Kumar, V., & Narasimhan, B. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Al-Ostath, A. et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19379-19393. [Link]

-

Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-818. [Link]

-

RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

-

Al-Suhaimi, K. S. et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1696. [Link]

-

Naim, M. J. et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

-

ResearchGate. Synthesis and cytotoxic activity of novel 2,6-disubstituted-4-mor-pholinothieno[3,2-d]pyrimidines as potent anti-tumor agents. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound CAS#: 10397-13-4 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-(4,6-dichloropyrimidin-2-yl)morpholine

Abstract

The compound 4-(4,6-dichloropyrimidin-2-yl)morpholine represents a privileged chemical scaffold in modern medicinal chemistry. Its unique structure, featuring a reactive dichloropyrimidine core coupled with a favorable morpholine moiety, positions it as a versatile starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, with a primary focus on the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway and the Aurora kinase family. We will explore the scientific rationale for targeting these pathways, present detailed methodologies for experimental validation, and discuss the structure-activity relationships of analogous compounds, thereby offering a comprehensive resource for researchers and drug development professionals.

Introduction: The Strategic Importance of the Dichloropyrimidine-Morpholine Scaffold

The inherent reactivity of the chlorine atoms at the C4 and C6 positions of the pyrimidine ring in this compound allows for sequential and regioselective nucleophilic aromatic substitution. This chemical tractability enables the generation of diverse chemical libraries with tailored substitutions, a crucial step in optimizing potency and selectivity for specific biological targets. The morpholine ring, a common feature in many approved drugs, often confers advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, enhancing the "drug-like" qualities of the parent molecule.[1][2]

Given that the pyrimidine scaffold is a bioisostere of the adenine core of ATP, it is not surprising that many derivatives of this compound class function as ATP-competitive inhibitors of protein kinases. The PI3K/mTOR and Aurora kinase pathways, both critical regulators of cell growth, proliferation, and survival, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The existing literature strongly suggests that the this compound scaffold is an ideal starting point for the development of potent and selective inhibitors of these key oncogenic pathways.

Primary Therapeutic Target Family: The PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular metabolism, growth, and survival. Its aberrant activation is a hallmark of many human cancers, often driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[3] Consequently, the development of inhibitors targeting this pathway has been a major focus of oncology drug discovery.

Rationale for Targeting PI3K/mTOR

Numerous studies have demonstrated that the morpholinopyrimidine scaffold is a highly effective pharmacophore for PI3K and mTOR inhibitors.[2][4] The morpholine oxygen can form a critical hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine of ATP. The dichloropyrimidine core provides the necessary anchor and allows for substitutions at the C4 and C6 positions to enhance potency and isoform selectivity. Several potent PI3K/mTOR inhibitors, some of which have advanced to clinical trials, are based on this core structure.[4]

Structure-Activity Relationship (SAR) of Analogs

The therapeutic potential of the this compound core is underscored by the potent inhibitory activities of its derivatives. The following table summarizes the in vitro potencies of representative morpholinopyrimidine-based PI3K inhibitors against various Class I PI3K isoforms and mTOR.

| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) | Reference |

| BKM-120 | 44.6 ± 3.6 | - | 79.3 ± 11.0 | - | - | [5] |

| Compound 17p | 31.8 ± 4.1 | - | 15.4 ± 1.9 | - | - | [5] |

| Compound 12b | 170 ± 10 | 130 ± 10 | 760 ± 40 | - | 830 ± 50 | [4] |

| Compound 12d | 1270 ± 70 | 3200 ± 160 | 1980 ± 110 | - | 2850 ± 170 | [4] |

| PI-103 | 2 | 3 | 3 | 15 | 30 | [6] |

This table presents a selection of data for illustrative purposes. Please refer to the cited literature for a comprehensive understanding of the structure-activity relationships.

Experimental Validation Workflow

Validation of the inhibitory activity of this compound and its derivatives against the PI3K/mTOR pathway requires a multi-faceted approach, encompassing both biochemical and cellular assays.

Caption: Workflow for the validation of PI3K/mTOR pathway inhibitors.